ethyl (3-{(E)-[(2Z)-3-methyl-2-{[4-(morpholin-4-yl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate
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Overview
Description
ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound with a unique structure that includes an indole ring, a thiazolidinone moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multiple stepsThe final step involves the addition of the morpholine group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)butan-1-one: Shares the morpholine group but differs in the overall structure.
(2Z,5E)-3-ethyl-2-[(Z)-ethylimino]-5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidin-4-one: Contains a thiazolidinone moiety but has different substituents.
Uniqueness
ETHYL 2-(3-{[(2Z,5E)-3-METHYL-2-{[4-(MORPHOLIN-4-YL)PHENYL]IMINO}-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to its combination of an indole ring, a thiazolidinone moiety, and a morpholine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H28N4O4S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 2-[3-[(E)-[3-methyl-2-(4-morpholin-4-ylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C27H28N4O4S/c1-3-35-25(32)18-31-17-19(22-6-4-5-7-23(22)31)16-24-26(33)29(2)27(36-24)28-20-8-10-21(11-9-20)30-12-14-34-15-13-30/h4-11,16-17H,3,12-15,18H2,1-2H3/b24-16+,28-27? |
InChI Key |
WZWKFYSUQNIKSH-ZCDVQNCZSA-N |
Isomeric SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=NC4=CC=C(C=C4)N5CCOCC5)S3)C |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=C(C=C4)N5CCOCC5)S3)C |
Origin of Product |
United States |
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